2-(Benzyloxy)-3-methoxybenzaldehyde
Overview
Description
2-(Benzyloxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3 It is characterized by the presence of a benzaldehyde group substituted with benzyloxy and methoxy groups
Mechanism of Action
Target of Action
Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that the compound may interact with biological targets that have affinity for benzylic structures.
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as sn1, sn2, and e1 due to the adjacent aromatic ring . This could imply that 2-(Benzyloxy)-3-methoxybenzaldehyde might interact with its targets through similar mechanisms.
Biochemical Pathways
Benzylic compounds are known to be involved in various biochemical processes, including oxidative degradation . Therefore, it’s plausible that this compound could influence similar pathways.
Pharmacokinetics
It’s known that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of organoboron compounds, results in products with relatively stable and environmentally benign properties . This suggests that this compound might exhibit similar characteristics, potentially influencing its bioavailability.
Result of Action
The compound’s benzylic structure suggests that it could induce changes in cellular processes through its interactions with various biological targets .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the stability and reactivity of benzylic compounds can be affected by factors such as temperature, pH, and the presence of other chemical species . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methoxybenzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include bases or acids as catalysts.
Major Products Formed:
Oxidation: 2-(Benzyloxy)-3-methoxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
2-(Benzyloxy)benzaldehyde: Similar structure but lacks the methoxy group.
3-Methoxybenzaldehyde: Similar structure but lacks the benzyloxy group.
2-(Benzyloxy)-3-methoxybenzoic acid: Oxidized form of 2-(Benzyloxy)-3-methoxybenzaldehyde.
Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
3-methoxy-2-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGOVZWCRLLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361452 | |
Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2011-06-5 | |
Record name | 2-(benzyloxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Benzyloxy)-3-methoxybenzaldehyde exert its anti-leukemic effects?
A1: Research suggests that this compound, also referred to as benzyl-o-vanillin (Bn1), exhibits anti-proliferative activity against HL60 leukemia cells. [] This activity is attributed to its ability to disrupt mitochondrial function and induce apoptosis. [] While Bn1 itself shows some anti-cancer activity, combining it with other structures like benzimidazole and benzenesulfonate significantly enhances its potency. [] For instance, derivatives like 2XP (N-1-(2-benzyloxy-3-methoxybenzyl)-2-(2-benzyloxy-3-methoxyphenyl)-1H-benzimidazole) and 3BS ((R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2, 2, 2-trichloroethyl benzenesulfonate) demonstrate stronger anti-leukemic effects compared to Bn1 alone. [] These derivatives induce cell death in U937 leukemic cells through DNA fragmentation, leading to the activation of caspase 9, a key protein in the intrinsic apoptotic pathway. []
Q2: How do the structural modifications in 2XP and 3BS contribute to their enhanced anti-leukemic activity?
A2: Both 2XP and 3BS exhibit strong DNA binding affinity, primarily through interactions within the minor groove of the DNA helix. [] This binding is primarily driven by hydrophobic interactions rather than electrostatic forces. [] Studies employing equilibrium binding titration, viscosity measurements, and computational modeling support this mechanism. [] The increased size and hydrophobicity of 2XP and 3BS, compared to Bn1, likely contribute to their enhanced DNA binding affinity and, consequently, their improved anti-leukemic activity. []
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